

An In-Depth Technical Guide to the Physical Properties of Isoquinoline-3-carbaldehyde

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Compound of Interest

Compound Name: Isoquinoline-3-carbaldehyde

Cat. No.: B112757

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Introduction

Isoquinoline-3-carbaldehyde, a heterocyclic aromatic aldehyde, is a significant scaffold in medicinal chemistry and organic synthesis. Its derivatives have demonstrated a wide range of biological activities, making a thorough understanding of its physical and chemical properties crucial for its application in drug design and development. This technical guide provides a comprehensive overview of the core physical properties of **Isoquinoline-3-carbaldehyde**, supported by experimental methodologies and relevant visualizations.

Core Physical Properties

The physical characteristics of **Isoquinoline-3-carbaldehyde** are fundamental to its handling, characterization, and application in various chemical reactions and biological assays. A summary of its key physical properties is presented below.

Property	Value	Reference
Molecular Formula	$C_{10}H_7NO$	
Molecular Weight	157.17 g/mol	
Appearance	Solid	
Melting Point	47 °C	
Boiling Point	151 °C at 10 Torr	
Density	1.223 ± 0.06 g/cm ³ (Predicted)	
pKa	2.94 ± 0.30 (Predicted)	

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of Isoquinoline-3-carbaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
10.24	s	1H	Aldehyde proton (-CHO)	
9.35	s	1H	Aromatic proton	
8.36	s	1H	Aromatic proton	
8.07-7.98	m	2H	Aromatic protons	
7.82-7.32	m	2H	Aromatic protons	

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z	Interpretation	Reference
158	[M+H] ⁺ (Protonated Molecule)	

Solubility Profile

While specific quantitative solubility data for **Isoquinoline-3-carbaldehyde** is not readily available, the general solubility of isoquinoline and its derivatives can provide guidance. Isoquinoline itself has low solubility in water but dissolves well in common organic solvents such as ethanol, acetone, and diethyl ether. Therefore, **Isoquinoline-3-carbaldehyde** is expected to be soluble in a range of organic solvents but sparingly soluble in water.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of organic compounds are crucial for reproducibility and accuracy.

Melting Point Determination

The melting point is a key indicator of a substance's purity. A common method for its determination is the capillary tube method.

Methodology:

- A small, finely powdered sample of the organic solid is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a heating bath (e.g., a Thiele tube filled with oil) or a melting point apparatus.

- The bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.
- The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded as the melting point range. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a new compound.

Methodology:

- Approximately 2-5 mg of the solid solute is placed in a small test tube.
- About 0.5 mL of the solvent is added to the test tube.
- The mixture is agitated or stirred vigorously for a set period (e.g., 1-2 minutes) at room temperature.
- The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all.
- If the compound is insoluble at room temperature, the mixture can be gently heated to assess for any change in solubility.
- This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.

¹H NMR Spectroscopy Protocol:

- A small amount of the sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- The NMR tube is placed in the spectrometer.
- The spectrometer is tuned, and the magnetic field is shimmed to ensure homogeneity.
- The ^1H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).
- The FID is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected.
- The chemical shifts, integration, and multiplicity of the signals are analyzed to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

- A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
- A high voltage is applied to the tip of the infusion capillary, causing the solution to form a fine spray of charged droplets.
- The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.
- The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio.

- The detector records the abundance of each ion, generating a mass spectrum.

Logical Relationships in Synthesis

The synthesis of **Isoquinoline-3-carbaldehyde** often involves the oxidation of a precursor molecule. A common synthetic route is the oxidation of 3-methylisoquinoline. This logical relationship can be visualized as a workflow.



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Caption: Synthetic pathway for **Isoquinoline-3-carbaldehyde**.

This diagram illustrates the transformation of the starting material, 3-methylisoquinoline, into the final product, **Isoquinoline-3-carbaldehyde**, through an oxidation reaction. This type of visualization is crucial for understanding the synthetic logic and planning experimental work.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com